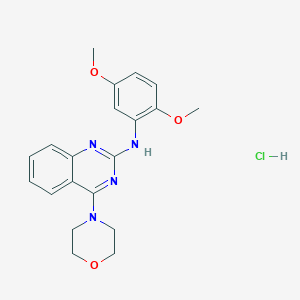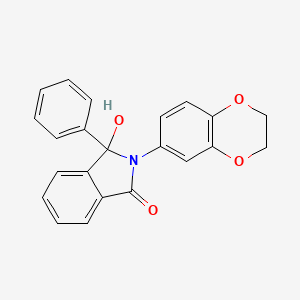
N-(2,5-dimethoxyphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride
説明
N-(2,5-dimethoxyphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride, also known as DMQX, is a synthetic compound that belongs to the quinazoline family. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. The purpose of
作用機序
N-(2,5-dimethoxyphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, an endogenous co-agonist of the NMDA receptor, and thereby blocks the receptor's activity. This results in a decrease in calcium influx into the neuron, which is necessary for synaptic plasticity and the formation of long-term memories.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to impair spatial learning and memory, reduce seizure activity, and decrease the release of dopamine and serotonin in the brain. This compound has also been shown to have neuroprotective effects in models of ischemic brain injury and traumatic brain injury.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride is a useful tool for studying the NMDA receptor and its role in various physiological processes. Its selective antagonism of the receptor allows researchers to investigate the specific effects of NMDA receptor blockade without affecting other neurotransmitter systems. However, this compound has some limitations for lab experiments. Its potency and selectivity for the NMDA receptor can vary depending on the experimental conditions, and its effects can be influenced by factors such as age, sex, and strain of the animal model.
将来の方向性
N-(2,5-dimethoxyphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has potential therapeutic applications for various neurological disorders, including epilepsy, Alzheimer's disease, and stroke. Future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of this compound. Other areas of research could investigate the role of the NMDA receptor in neurodegenerative diseases and the potential use of NMDA receptor antagonists as neuroprotective agents. Additionally, further studies could explore the effects of this compound on different types of memory and cognitive processes.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has been extensively studied in the field of neuropharmacology due to its ability to selectively block the NMDA receptor. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. This compound has been used as a research tool to investigate the role of the NMDA receptor in these processes and to explore potential therapeutic applications for NMDA receptor dysfunction.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3.ClH/c1-25-14-7-8-18(26-2)17(13-14)22-20-21-16-6-4-3-5-15(16)19(23-20)24-9-11-27-12-10-24;/h3-8,13H,9-12H2,1-2H3,(H,21,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYVFCMCCSYGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N'-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea](/img/structure/B4200637.png)
![1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4200641.png)
![1-benzyl-3-[hydroxy(phenyl)methyl]-4-phenyl-4-piperidinol](/img/structure/B4200659.png)
![2-[(4-tert-butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4200662.png)
![2-[(4-bromobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4200670.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4200680.png)
![3-(3-bromophenyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200685.png)
![2-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200693.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-3-nitrobenzamide](/img/structure/B4200701.png)
![2-[(4-bromobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4200705.png)

![ethyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4200721.png)

![N-[4-({4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4200738.png)